![molecular formula C23H17Cl2N5 B2820751 3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866812-20-6](/img/structure/B2820751.png)
3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H17Cl2N5 and its molecular weight is 434.32. The purity is usually 95%.
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Scientific Research Applications
- This compound has garnered attention due to its DNA intercalation activities as an anticancer agent. Researchers have designed, synthesized, and evaluated novel derivatives of [1,2,4]triazolo[4,3-a]quinoxaline (a structural motif present in the compound) against various cancer cell lines, including HepG2, HCT-116, and MCF-7 .
- Molecular docking studies revealed the binding modes of these derivatives with the DNA active site. Notably, compound 12d demonstrated potent activity against all three cancer cell lines, with IC50 values of 22.08 μM (HepG2), 27.13 μM (HCT-116), and 17.12 μM (MCF-7). Although it was less active than doxorubicin, it serves as a template for future design and optimization of more potent analogs .
- Another intriguing application involves the compound’s use as a rigid electron acceptor in TADF emitters. Specifically, researchers explored derivatives based on tris[1,2,4]triazolo[1,3,5]triazine (TTT) combined with phenoxazine (PXZ) moieties. These derivatives exhibit efficient delayed fluorescence emission upon thermal activation, making them promising candidates for organic light-emitting diodes (OLEDs) .
Anticancer Properties
Thermal-Activated Delayed Fluorescence (TADF)
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been shown to intercalate with dna . This suggests that the compound might interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription, which can lead to cell death .
Biochemical Pathways
Given its potential dna intercalation activity, it may impact pathways involving dna replication and transcription . The disruption of these pathways can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles
Result of Action
The compound’s intercalation with DNA can disrupt critical cellular processes, leading to cell death . This makes it a potential candidate for anticancer therapy. In fact, similar compounds have shown promising anti-proliferative evaluations against HepG2, HCT-116, and MCF-7 cells .
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5/c24-17-10-8-15(9-11-17)12-13-26-22-19-6-1-2-7-20(19)30-23(27-22)21(28-29-30)16-4-3-5-18(25)14-16/h1-11,14H,12-13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDDRAQYOUJGNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=C(N=NN23)C4=CC(=CC=C4)Cl)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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